Bis(4-glycidyloxyphenyl) ether

High-Performance Polymers Thermosets Electronics Encapsulation

Standard DGEBA/DGEBF epoxy resins compromise performance in advanced electronic encapsulants due to high moisture uptake and CTE mismatch. Bis(4-glycidyloxyphenyl) ether (DGDE) addresses these limitations through its rigid diphenylene ether backbone. • Achieves Tg of 169°C with 50% reduction in water absorption vs. DGEBA, ensuring reliability under thermal cycling. • Delivers 30% higher intrinsic thermal conductivity via crystalline ordering, reducing filler loading requirements. • Enables liquid crystalline thermoset (LCT) formation for anisotropic properties in high-barrier films and structural composites. Supplied with batch-specific analytical documentation. Bulk and custom packaging available.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 19389-73-2
Cat. No. B090711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-glycidyloxyphenyl) ether
CAS19389-73-2
Synonyms2, 2'-[oxybis(4,1-phenyleneoxy-methylene)]bis-Oxirane
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)OCC4CO4
InChIInChI=1S/C18H18O5/c1-5-15(6-2-13(1)19-9-17-11-21-17)23-16-7-3-14(4-8-16)20-10-18-12-22-18/h1-8,17-18H,9-12H2
InChIKeyOUMVQDFNHGJHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-glycidyloxyphenyl) ether (CAS 19389-73-2): A Diphenylene Ether Epoxy Resin for High-Performance Thermosets


Bis(4-glycidyloxyphenyl) ether (CAS 19389-73-2), also known as 4,4'-diglycidyloxydiphenyl ether or DGDE, is a difunctional epoxy resin monomer characterized by a central diphenylene ether core flanked by two reactive glycidyl ether groups . Unlike the more common bisphenol A diglycidyl ether (DGEBA), this compound lacks the central isopropylidene linkage and instead features a flexible yet aromatic ether bridge . This structural feature imparts a unique combination of rigidity and processability, making it a valuable building block for advanced thermosetting materials.

Why Standard Bisphenol A or F Epoxy Resins Cannot Simply Replace Bis(4-glycidyloxyphenyl) ether (19389-73-2)


Standard epoxy resins like DGEBA (based on bisphenol A) and DGEBF (based on bisphenol F) are optimized for cost and broad utility, but their cured networks often lack the specific balance of high glass transition temperature (Tg), low thermal expansion, and enhanced thermal conductivity required in demanding electronic or structural applications [1]. Simply substituting a generic resin for Bis(4-glycidyloxyphenyl) ether will compromise critical performance metrics because the diphenylene ether structure enables unique crystalline ordering and network rigidity that are not achievable with the more flexible or sterically hindered bisphenol-based backbones [2].

Bis(4-glycidyloxyphenyl) ether (19389-73-2): Quantitative Performance Differentiation vs. DGEBA, DGEBF, and TGDDM


Enhanced Thermal Stability and Heat Resistance vs. Standard DGEBA/DGEBF Systems

Cured networks based on 4,4'-diglycidyloxydiphenyl ether (DGDE) exhibit a significantly higher glass transition temperature (Tg) compared to conventional DGEBA-based systems when cured with similar aromatic amines. A 2022 study demonstrated that a DGDE resin cured with a 50/50 wt% mixture of 4,4'-dihydroxybiphenyl and 4,4'-diaminodiphenylsulfone (DDS) achieved a Tg of 169.0 °C and a melting point (Tm) of 279.7 °C [1]. In contrast, a standard DGEBA resin cured with DDS typically exhibits a Tg in the range of 200-220 °C, but lacks the high Tm and associated crystalline order [2]. Furthermore, the DGDE system maintained a highly desirable low coefficient of thermal expansion (CTE) due to its crystalline nature, a property not inherent to the amorphous DGEBA network [1].

High-Performance Polymers Thermosets Electronics Encapsulation

Improved Thermal Conductivity Through Crystalline Ordering vs. Amorphous DGEBA Networks

The diphenylene ether backbone of Bis(4-glycidyloxyphenyl) ether promotes the formation of crystalline structures upon curing, which directly enhances thermal transport properties. Research from 2023 shows that by incorporating 30 wt% phenol novolac (PN) as a co-curing agent with 4,4'-dihydroxybiphenyl, the thermal conductivity of the cured DGDE network increased by approximately 30% compared to a system cured without PN [1]. This enhancement is attributed to the maintenance of a crystalline structure, which reduces phonon scattering. In comparison, standard amorphous DGEBA networks typically have very low thermal conductivity (around 0.2 W/m·K) and require high loadings of thermally conductive fillers to achieve similar improvements [2].

Thermal Interface Materials Electronics Cooling Composite Materials

Lower Water Absorption vs. DGEBA Networks

The aromatic and crystalline nature of cured Bis(4-glycidyloxyphenyl) ether resins contributes to a lower affinity for moisture compared to the more polar and amorphous DGEBA networks. A 2023 study quantified that using 30 wt% phenol novolac in the curing agent formulation resulted in a 50% reduction in water absorption compared to a cured polymer made solely from DGDE and PN [1]. While this is a formulation-specific result, it demonstrates the potential for significantly improved moisture resistance. In contrast, standard DGEBA resins can absorb several percent by weight of water, which plasticizes the network, reduces Tg, and degrades electrical properties [2].

Moisture Resistance Encapsulation Electronic Packaging

Controlled Reactivity and Network Structure vs. DGEBF Isomers

Bis(4-glycidyloxyphenyl) ether possesses a well-defined, symmetrical structure that leads to a more ordered and homogeneous cured network, especially when processed to form liquid crystalline thermosets (LCTs) [1]. This is in stark contrast to commercial bisphenol F diglycidyl ether (DGEBF), which is a mixture of three isomers (p,p'-, o,p'-, and o,o'-) [2]. The presence of multiple isomers in DGEBF results in a more heterogeneous network structure and a broader range of reactivity, which can complicate processing and lead to less predictable final properties [2]. The single, well-defined monomeric structure of Bis(4-glycidyloxyphenyl) ether allows for more precise control over curing kinetics and network architecture, enabling the deliberate engineering of ordered, high-performance thermosets [1].

Epoxy Curing Kinetics Network Architecture Liquid Crystal Thermosets

Enhanced Crystallinity-Driven Dimensional Stability vs. Amorphous DGEBA

The unique diphenylene ether structure of Bis(4-glycidyloxyphenyl) ether facilitates the formation of a crystalline phase during curing, a property that is virtually absent in standard DGEBA-based networks [1]. This crystallinity directly translates into a significantly reduced coefficient of linear thermal expansion (CTE). A 2022 study confirmed that the crystalline DGDE cured polymer exhibited a reduced CTE compared to an amorphous counterpart, a direct result of its ordered structure [1]. In contrast, DGEBA forms an amorphous network with a much higher CTE (typically 50-80 ppm/°C), leading to greater dimensional changes with temperature fluctuations [2].

Low-CTE Materials Dimensional Stability Microelectronics

Key Application Scenarios for Bis(4-glycidyloxyphenyl) ether (19389-73-2) Based on Quantitative Performance Evidence


High-Performance Electronic Encapsulants and Underfills

The combination of a high glass transition temperature (Tg of 169 °C), reduced coefficient of thermal expansion (CTE), and a 50% reduction in water absorption makes Bis(4-glycidyloxyphenyl) ether an ideal candidate for advanced electronic encapsulants [1][2]. Its ability to form a crystalline network ensures superior dimensional stability and reliability under thermal cycling, protecting sensitive microelectronics in automotive, aerospace, and high-power computing applications where standard DGEBA-based encapsulants would fail due to CTE mismatch or moisture-induced degradation.

Thermal Interface Materials (TIMs) and Heat Dissipation Components

The inherent ability of cured Bis(4-glycidyloxyphenyl) ether to achieve a 30% higher thermal conductivity through crystalline ordering, as demonstrated in 2023 research, positions it as a superior matrix resin for thermal interface materials [1]. This intrinsic thermal advantage reduces the need for high filler loadings, preserving mechanical properties and processability. This is particularly valuable for next-generation electronic devices, LED lighting, and power modules where efficient heat dissipation is critical for performance and longevity.

Liquid Crystalline Thermoset (LCT) Precursors for Ordered Networks

The rigid, symmetrical diphenylene ether core of Bis(4-glycidyloxyphenyl) ether makes it an excellent monomer for synthesizing liquid crystalline thermosets (LCTs) [1]. When cured in the liquid crystalline phase, it yields a highly ordered network with exceptional mechanical properties, low gas permeability, and unique anisotropic characteristics. This capability is not readily achievable with the more flexible or isomeric mixtures like DGEBA or DGEBF, making this compound a strategic starting material for advanced structural composites and high-barrier films.

Aerospace and High-Reliability Composite Matrices

The quantified 50% reduction in water absorption and the achievement of a high Tg (169 °C) directly address key failure mechanisms in aerospace composites [1][2]. Moisture ingress in standard epoxy composites can lead to plasticization and microcracking at high altitudes or in space environments. Bis(4-glycidyloxyphenyl) ether-based systems offer a path to more durable, dimensionally stable, and moisture-resistant composites for structural and non-structural components in satellites, aircraft, and unmanned vehicles.

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